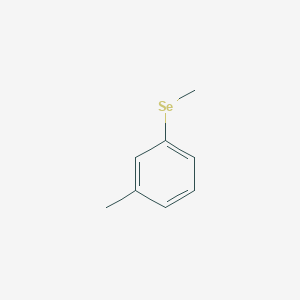![molecular formula C6H4Se2 B14750203 Selenolo[3,4-b]selenophene CAS No. 250-71-5](/img/structure/B14750203.png)
Selenolo[3,4-b]selenophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenolo[3,4-b]selenophene is a unique organoselenium compound characterized by its fused ring structure containing selenium atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of selenolo[3,4-b]selenophene typically involves the cyclization of appropriate precursors containing selenium. One common method is the intramolecular cyclization of acyclic precursors containing selenium-based nucleophiles or electrophiles. For instance, the reaction of diynols with selenium reagents can yield selenophenes under specific conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Selenolo[3,4-b]selenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenophene ring.
科学的研究の応用
Selenolo[3,4-b]selenophene has several scientific research applications:
作用機序
The mechanism of action of selenolo[3,4-b]selenophene involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance . Additionally, its antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative damage .
類似化合物との比較
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle with similar chemical properties.
Benzoselenophene: A fused ring system containing both benzene and selenophene rings.
Selenolopyridine: A compound with a selenophene ring fused to a pyridine ring.
Uniqueness
Selenolo[3,4-b]selenophene is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
250-71-5 |
|---|---|
分子式 |
C6H4Se2 |
分子量 |
234.04 g/mol |
IUPAC名 |
selenopheno[2,3-c]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-2-8-6-4-7-3-5(1)6/h1-4H |
InChIキー |
MHILWAUZEGAUGW-UHFFFAOYSA-N |
正規SMILES |
C1=C[Se]C2=C[Se]C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




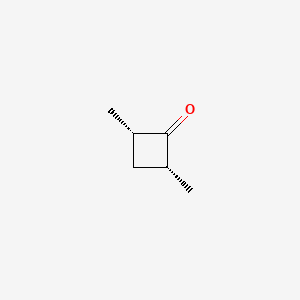
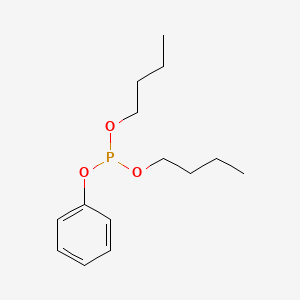
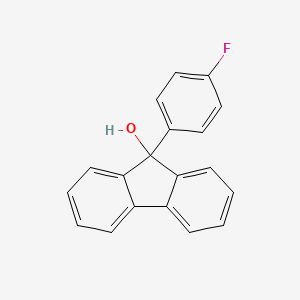
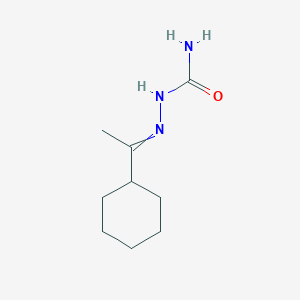
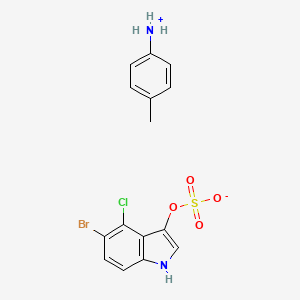
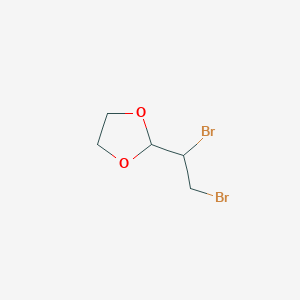
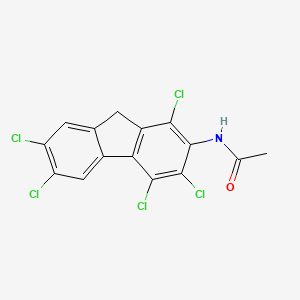
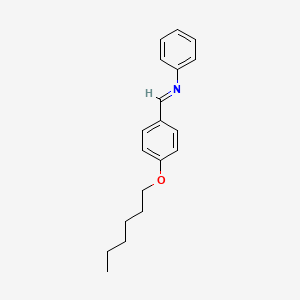
![3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B14750196.png)

